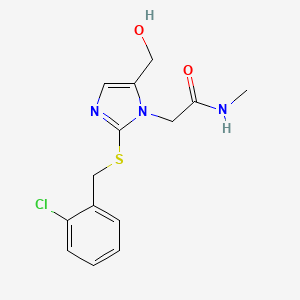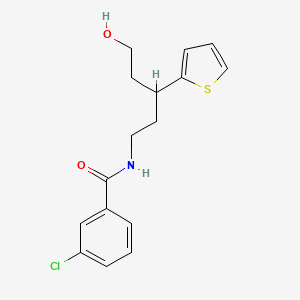![molecular formula C16H14N4O2 B2538690 [2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]methyl cyanide CAS No. 1207661-38-8](/img/structure/B2538690.png)
[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]methyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can provide insights into its potential uses and safety considerations. For the related compound “2- (4-ethoxyphenyl)-4H,5H-pyrazolo [1,5-a]pyrazin-4-one”, the predicted boiling point is 426.3±45.0 °C, the predicted density is 1.30±0.1 g/cm3, and the predicted pKa is 9.25±0.20 .Mechanism of Action
The mechanism of action of [2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]methyl cyanide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes involved in cancer cell growth and proliferation. It may also induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have interesting biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been found to induce apoptosis in cancer cells. In addition, this compound has been found to have anti-inflammatory and analgesic properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using [2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]methyl cyanide in lab experiments is its potential anti-cancer activity. This compound has been found to exhibit anti-cancer activity against various cancer cell lines, making it a potential candidate for further study in the field of cancer research. However, one of the limitations of using this compound in lab experiments is its toxicity. It has been found to be toxic to normal cells at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of [2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]methyl cyanide. One direction is to further investigate its potential anti-cancer activity and its mechanism of action. Another direction is to study its potential use as an anti-inflammatory and analgesic agent. Additionally, future studies could focus on developing less toxic analogs of this compound for use in lab experiments.
Synthesis Methods
The synthesis of [2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]methyl cyanide has been achieved using various methods. One of the methods involves the reaction of 4-ethoxyphenylhydrazine with ethyl cyanoacetate in the presence of a base such as sodium hydride. The resulting product is then treated with methyl iodide to yield the final compound. Another method involves the reaction of 4-ethoxyphenylhydrazine with ethyl cyanoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then treated with cyanogen bromide to yield the final compound.
Scientific Research Applications
[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]methyl cyanide has been studied for its potential applications in scientific research. One of the applications is in the field of cancer research. This compound has been found to exhibit anti-cancer activity against various cancer cell lines. It has also been found to inhibit the growth of tumor cells in animal models.
properties
IUPAC Name |
2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-2-22-13-5-3-12(4-6-13)14-11-15-16(21)19(8-7-17)9-10-20(15)18-14/h3-6,9-11H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQALPZFGHNMORC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2538609.png)



![4-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane]hydrochloride](/img/structure/B2538616.png)
![3-Fluorosulfonyloxy-5-[[(3R,4S)-4-methoxyoxolan-3-yl]carbamoyl]pyridine](/img/structure/B2538617.png)

![2-(4-fluorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2538619.png)
![N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2538622.png)


![Benzyl benzo[b]thiophen-2-ylcarbamate](/img/structure/B2538629.png)
